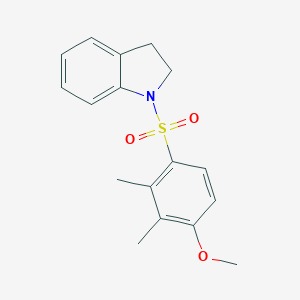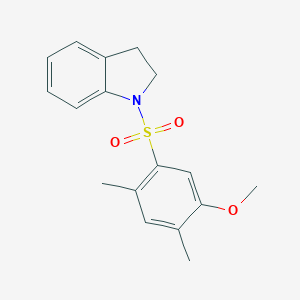
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as F 113-1, is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of intracellular pH and is involved in tumor growth, invasion, and metastasis. F 113-1 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
作用機序
F 113-1 works by selectively inhibiting the activity of CA IX, which is overexpressed in many types of cancer cells. CA IX is involved in the regulation of intracellular pH and is believed to play a key role in tumor growth, invasion, and metastasis. Inhibition of CA IX by F 113-1 leads to a decrease in intracellular pH, which can impair the survival and growth of cancer cells.
Biochemical and Physiological Effects
F 113-1 has been shown to selectively inhibit the activity of CA IX, with minimal effects on other isoforms of carbonic anhydrase. This selectivity is believed to be due to the unique structure of CA IX, which has a large hydrophobic pocket that can accommodate the bulky phenylethyl group of F 113-1. In addition to its anticancer effects, F 113-1 has also been shown to have potential as a diagnostic tool for hypoxic tumors.
実験室実験の利点と制限
F 113-1 has several advantages as a research tool, including its selective inhibition of CA IX and its potential as an anticancer agent. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on F 113-1, including:
1. Clinical trials: F 113-1 is currently in preclinical development as an anticancer agent and may have potential for use in the treatment of hypoxic tumors.
2. Structural studies: Further studies on the structure of CA IX and its interaction with F 113-1 could provide insights into the mechanism of action of this compound.
3. Diagnostic applications: F 113-1 has potential as a diagnostic tool for hypoxic tumors, and further studies could explore its use in this context.
4. Combination therapies: F 113-1 may have potential for use in combination with other anticancer agents or radiation therapy to enhance their efficacy.
5. Targeting other isoforms of carbonic anhydrase: F 113-1 is selective for CA IX, but there are other isoforms of carbonic anhydrase that are overexpressed in cancer cells and may be potential targets for anticancer therapy.
合成法
The synthesis of F 113-1 involves the reaction of 4-fluoro-3-methoxyaniline with 1-phenylethylamine in the presence of triethylamine and acetic anhydride to form the intermediate N-(4-fluoro-3-methoxyphenyl)-N-(1-phenylethyl)acetamide. This intermediate is then treated with chlorosulfonic acid to yield F 113-1 as a white solid with a melting point of 152-153°C.
科学的研究の応用
F 113-1 has been extensively studied for its potential as an anticancer agent, particularly in the treatment of hypoxic tumors. Hypoxia, or low oxygen levels, is a common feature of many solid tumors and is associated with poor prognosis and resistance to conventional therapies. CA IX is highly expressed in hypoxic tumors and is believed to play a key role in their survival and growth. Inhibition of CA IX by F 113-1 has been shown to reduce tumor growth and increase the efficacy of radiation therapy in preclinical models.
特性
分子式 |
C15H16FNO3S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)13-8-9-14(16)15(10-13)20-2/h3-11,17H,1-2H3 |
InChIキー |
ZRIBONRSHGYIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)OC |
正規SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)





![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)